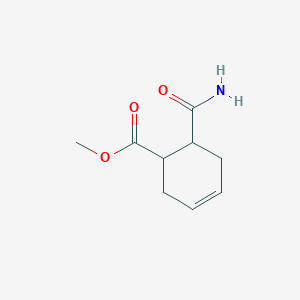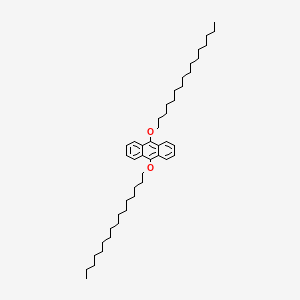
9,10-Bis(hexadecyloxy)anthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,10-Bis(hexadecyloxy)anthracene: is an organic compound belonging to the anthracene family. Anthracene derivatives are known for their photophysical properties, making them valuable in various scientific and industrial applications. The compound features two hexadecyloxy groups attached to the 9 and 10 positions of the anthracene core, which can influence its solubility, stability, and interaction with other molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Bis(hexadecyloxy)anthracene typically involves the following steps:
Starting Material: The synthesis begins with anthracene as the core structure.
Functionalization: The 9 and 10 positions of anthracene are functionalized with hexadecyloxy groups. This can be achieved through a nucleophilic substitution reaction where hexadecyloxy groups are introduced using appropriate reagents and catalysts.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain pure this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
9,10-Bis(hexadecyloxy)anthracene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the anthracene core to dihydroanthracene derivatives.
Substitution: The hexadecyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield anthraquinone derivatives, while reduction can produce dihydroanthracene compounds.
Applications De Recherche Scientifique
9,10-Bis(hexadecyloxy)anthracene has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying photophysical properties.
Medicine: Research into its potential therapeutic properties, such as anticancer or antimicrobial activities, is ongoing.
Industry: It is used in the development of organic semiconductors, light-emitting diodes (LEDs), and other electronic devices.
Mécanisme D'action
The mechanism of action of 9,10-Bis(hexadecyloxy)anthracene involves its interaction with molecular targets through its anthracene core and hexadecyloxy groups. These interactions can influence the compound’s photophysical properties, such as fluorescence and phosphorescence. The molecular pathways involved include:
Excitation and Emission: The compound absorbs light energy, leading to an excited state, followed by emission of light as it returns to the ground state.
Electron Transfer: The compound can participate in electron transfer reactions, making it useful in electronic and photonic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
9,10-Bis(phenylethynyl)anthracene: Known for its strong fluorescence and use in lightsticks and organic semiconductors.
9,10-Diphenylanthracene: Used in photonic applications and known for its optical properties.
9,10-Anthracenediyl-bis(methylene)dimalonic acid: A fluorescent probe used in biological applications.
Uniqueness
9,10-Bis(hexadecyloxy)anthracene is unique due to its long alkyl chains (hexadecyloxy groups), which enhance its solubility in organic solvents and influence its interaction with other molecules. This makes it particularly valuable in applications requiring specific solubility and stability properties.
Propriétés
Numéro CAS |
90178-24-8 |
|---|---|
Formule moléculaire |
C46H74O2 |
Poids moléculaire |
659.1 g/mol |
Nom IUPAC |
9,10-dihexadecoxyanthracene |
InChI |
InChI=1S/C46H74O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-33-39-47-45-41-35-29-31-37-43(41)46(44-38-32-30-36-42(44)45)48-40-34-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h29-32,35-38H,3-28,33-34,39-40H2,1-2H3 |
Clé InChI |
YPXGHVBZTKLBTM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCOC1=C2C=CC=CC2=C(C3=CC=CC=C31)OCCCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


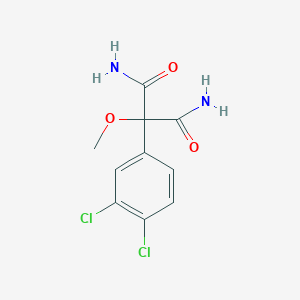
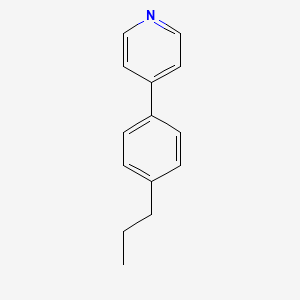
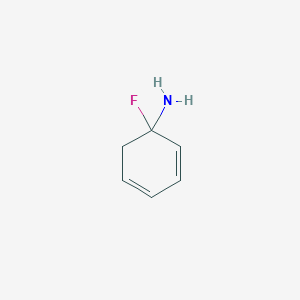

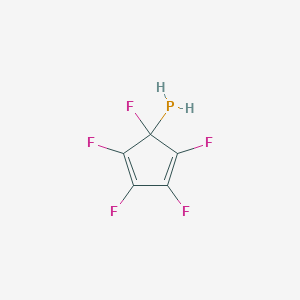
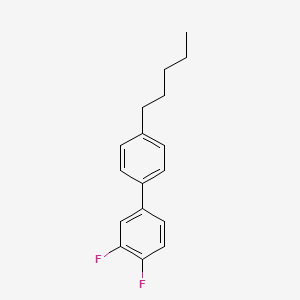

![4-[2-(3-Nitrophenyl)-4-phenyl-1,2-thiazol-5(2H)-ylidene]morpholin-4-ium perchlorate](/img/structure/B14372161.png)

![6-Cyclohexyl-5H-benzo[a]phenoxazin-5-one](/img/structure/B14372168.png)
![1-[(Bromosulfanyl)(phenyl)methylidene]pyrrolidin-1-ium bromide](/img/structure/B14372176.png)
![1H-Indole-3-carboxaldehyde, 1-[(2,5-dichlorophenyl)methyl]-](/img/structure/B14372178.png)
![3-Phenyl-1H-pyridazino[4,5-e][1,3,4]thiadiazin-5(6H)-one](/img/structure/B14372184.png)
